(Piperidin-3-yl)methanesulfonyl fluoride hydrochloride
Description
(Piperidin-3-yl)methanesulfonyl fluoride hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO2S and a molecular weight of 217.68.
Properties
IUPAC Name |
piperidin-3-ylmethanesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUPNCQPYQMKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-78-1 | |
| Record name | (piperidin-3-yl)methanesulfonyl fluoride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride typically involves the reaction of piperidine derivatives with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in the reactions of (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperidine derivatives .
Scientific Research Applications
Enzyme Inhibition
(Piperidin-3-yl)methanesulfonyl fluoride hydrochloride has been studied extensively for its potential as an enzyme inhibitor. The compound's ability to form covalent bonds with nucleophilic sites on proteins allows it to inhibit specific enzymes effectively.
Key Findings:
- MAGL Inhibition: Research indicates that this compound can act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is significant in cannabinoid signaling pathways. For example, compounds derived from this scaffold demonstrated IC₅₀ values ranging from 2.7 nM to 15.0 nM against MAGL .
- Serine Proteases: It has also shown promise in inhibiting serine proteases, which play essential roles in various physiological processes .
Case Studies
- Cancer Research: In studies focusing on antiproliferative activity, derivatives of (piperidin-3-yl)methanesulfonyl fluoride were evaluated against cancer cell lines, revealing significant inhibition of cell growth with IC₅₀ values ranging from 7.9 to 92 µM .
- Biochemical Pathways: The compound is utilized to investigate specific biochemical pathways, providing insights into cellular processes and disease mechanisms .
Industrial Applications
In the industrial sector, (piperidin-3-yl)methanesulfonyl fluoride hydrochloride serves as a reagent in the synthesis of specialty chemicals and materials. Its unique properties facilitate the development of new synthetic methodologies that are applicable in various chemical industries .
Mechanism of Action
The mechanism of action of (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride: This compound is similar in structure but may have different stereochemistry and reactivity.
[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride: Another stereoisomer with potentially different biological and chemical properties.
Uniqueness: (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride is unique due to its specific chemical structure and reactivity.
Biological Activity
(Piperidin-3-yl)methanesulfonyl fluoride hydrochloride, also known as [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which includes a piperidine ring and a methanesulfonyl fluoride functional group, contributes to its diverse biological activities, particularly as an enzyme inhibitor.
- Molecular Formula : C₆H₈ClFNO₂S
- Molecular Weight : 217.69 g/mol
- IUPAC Name : [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride
Synthesis :
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Through hydrogenation of pyridine or cyclization of suitable precursors.
- Introduction of the Methanesulfonyl Fluoride Group : Reaction with methanesulfonyl fluoride in the presence of a base like triethylamine.
- Formation of the Hydrochloride Salt : Treatment with hydrochloric acid to convert the free base to its hydrochloride salt.
The biological activity of (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride is primarily attributed to its ability to act as an electrophile. The methanesulfonyl fluoride group can react with nucleophilic sites on proteins or other biomolecules, leading to:
- Enzyme Inhibition : The compound can inhibit various enzymes by covalently modifying active sites, thereby preventing substrate binding and catalytic activity.
- Modulation of Signaling Pathways : Its interactions can alter cellular signaling pathways, impacting various biological processes.
Enzyme Inhibition
Research indicates that (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride exhibits potent inhibitory effects on several enzymes:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| MAGL (Monoacylglycerol lipase) | Irreversible | 2.7 nM |
| Serine Proteases | Competitive | Varies by substrate |
These findings suggest potential therapeutic applications in pain management and inflammation control, particularly through modulation of endocannabinoid signaling via MAGL inhibition .
Case Studies
- MAGL Inhibition Study :
- Cytotoxicity Assessment :
Toxicological Profile
While the compound shows promise in therapeutic applications, it is essential to consider its toxicological properties:
Q & A
Q. What are the recommended methods for synthesizing (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride in a laboratory setting?
Methodological Answer: Synthesis typically involves reacting a piperidine derivative with methanesulfonyl fluoride under controlled conditions. Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis of the sulfonyl fluoride group.
- Reaction Optimization : Maintain temperatures between 0–5°C during sulfonylation to reduce side reactions.
- Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt. Precedents from similar piperidine sulfonylation reactions suggest yields improve with slow reagent addition and inert atmospheres .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times against certified reference standards to assess purity .
- NMR : Analyze - and -NMR spectra to confirm the piperidine ring’s substitution pattern and sulfonyl fluoride group integration.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) and isotopic pattern matching the molecular formula .
Q. What are the critical storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis. Use amber glass vials to limit light exposure .
- Handling : Work in a fume hood with nitrile gloves and protective eyewear. Avoid dust generation; use closed systems for transferring solids .
Q. How can researchers optimize reaction yields when steric hindrance limits sulfonylation efficiency?
Methodological Answer:
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to activate the sulfonyl fluoride group, enhancing reactivity .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% under controlled microwave irradiation (50–60°C, 30 min) .
Q. How should contradictory data between HPLC and NMR results be resolved?
Methodological Answer:
- Cross-Validation : Confirm HPLC purity with orthogonal methods (e.g., ion chromatography for ionic impurities).
- NMR Parameter Adjustment : Use -NMR to detect residual fluoride byproducts, which may co-elute in HPLC .
- Reference Standards : Compare against USP/EP-certified standards to identify discrepancies in integration or peak splitting .
Q. What strategies mitigate decomposition of the compound under varying pH during biological assays?
Methodological Answer:
- Buffer Selection : Use phosphate buffers (pH 6.5–7.5) to minimize hydrolysis. Avoid Tris-based buffers, which may nucleophilically attack the sulfonyl fluoride group.
- Cold Chain Maintenance : Prepare fresh solutions in ice-cold buffers and assay immediately.
- Stabilizers : Add 1–2% DMSO to aqueous solutions to prolong shelf life at 4°C .
Q. How should accidental exposure to this compound be managed in a laboratory setting?
Methodological Answer:
- Inhalation : Immediately move to fresh air; administer oxygen if breathing is difficult. Seek medical evaluation for respiratory irritation .
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing.
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated halogenated waste containers .
Experimental Design
Q. What in vitro models are suitable for studying the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure serine hydrolase inhibition (common target of sulfonyl fluorides).
- Cell-Based Models : Test permeability in Caco-2 monolayers to assess blood-brain barrier penetration. Include controls with irreversible inhibitors (e.g., PMSF) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
